1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]azepane is a complex organic compound that features an imidazole ring, a sulfonyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]azepane typically involves multiple steps, starting with the preparation of the imidazole ring. The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]azepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfone derivatives, imidazoline derivatives, and various substituted imidazole compounds.
Scientific Research Applications
1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl group can form hydrogen bonds with amino acid residues, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]azepane is unique due to the presence of the azepane ring and the specific substitution pattern on the imidazole ring, which confer distinct chemical and biological properties compared to other imidazole-containing compounds .
Properties
IUPAC Name |
1-[[2-(2,2-dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O3S/c1-18(2,3)15-25(22,23)17-19-13-16(21(17)11-12-24-4)14-20-9-7-5-6-8-10-20/h13H,5-12,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRLACFCKDJIHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CS(=O)(=O)C1=NC=C(N1CCOC)CN2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.